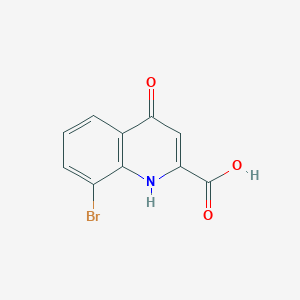

8-Bromo-4-hydroxyquinoline-2-carboxylic acid

Übersicht

Beschreibung

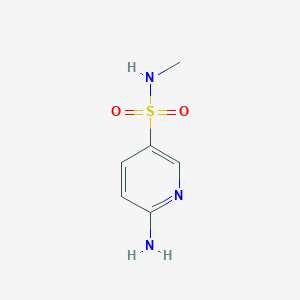

8-Bromo-4-hydroxyquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6BrNO3 and its molecular weight is 268.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photolabile Protecting Group

8-Bromo-4-hydroxyquinoline-2-carboxylic acid, a derivative of 7-hydroxyquinoline, has been utilized as a photolabile protecting group for carboxylic acids. Its high single photon quantum efficiency and sensitivity to multiphoton-induced photolysis make it suitable for in vivo applications. This compound exhibits increased solubility and low fluorescence, advantageous for caging biological messengers (Fedoryak & Dore, 2002).

Photoremovable Protecting Group for Physiological Use

It has been efficiently used as a photoremovable protecting group, releasing carboxylates, phosphates, and diols under classic one-photon and two-photon excitation. Its stability, solubility, and low fluorescence levels facilitate its use in conjunction with fluorescent indicators of biological function, especially relevant for studying cell physiology (Zhu, Pavlos, Toscano, & Dore, 2006).

Electrochemical and Spectroelectrochemical Studies

Electrochemical and spectroelectrochemical studies have been conducted on hydroxyquinoline carboxylic acids, including this compound. These studies help understand the oxidation mechanisms and the role of carboxylic groups in the chemical structure, potentially informing their bioactivity and interaction with biomolecules (Sokolová et al., 2015).

Crystal Structure Analysis

Its copper(II) complex forms a mononuclear complex with a distorted square-pyramidal geometry, useful in crystallographic studies. This analysis aids in understanding the molecular structures and potential applications in various fields, including materials science and catalysis (Nakamura et al., 2005).

Corrosion Inhibition Studies

This compound has been investigated for its potential as a corrosion inhibitor, particularly on mild steel in acidic environments. These studies contribute to understanding its protective properties and applications in materials science (Rbaa et al., 2018).

Wirkmechanismus

Target of Action

The primary targets of 8-Bromo-4-hydroxyquinoline-2-carboxylic acid are specific metal ions that are fundamental for triggering certain diseases, such as iron (Fe), copper (Cu), and zinc (Zn) . These metal ions play a crucial role in various biological processes, and their dysregulation can lead to pathological conditions.

Mode of Action

This compound interacts with its targets primarily through its chelating properties . It binds to the metal ions, forming a stable complex that can influence the biological activity of the ions. This interaction can result in changes in the biochemical processes that these ions are involved in .

Biochemical Pathways

It is known that the compound can influence the lifecycle of certain viruses by reducing the intracellular production of the envelope glycoprotein and the yield of infectious virions in treated and infected cells .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By chelating metal ions, the compound can influence various biological processes, potentially leading to therapeutic effects . For instance, it has been suggested that the compound can act at an early stage of the virus lifecycle, reducing the production of certain proteins and the yield of infectious virions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain metal ions in the environment can affect the compound’s chelating activity . Additionally, factors such as pH, temperature, and the presence of other molecules can also influence the compound’s action.

Biochemische Analyse

Biochemical Properties

8-Bromo-4-hydroxyquinoline-2-carboxylic acid plays a significant role in biochemical reactions, primarily due to its ability to chelate metal ions. This compound interacts with various enzymes and proteins, including metalloproteins and metalloenzymes, by binding to metal ions such as Fe²⁺, Cu²⁺, and Zn²⁺. These interactions can inhibit or activate enzymatic activities, depending on the specific enzyme and the metal ion involved .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and differentiation of different cell types, including cancer cells. The compound can modulate cell signaling pathways by chelating metal ions that are essential for the activity of certain signaling proteins . Additionally, it can alter gene expression by affecting transcription factors that require metal ions for their function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to chelate metal ions, which is crucial for its biological activity. By binding to metal ions, the compound can inhibit the activity of metalloenzymes, leading to changes in cellular processes. For example, the inhibition of metal-dependent enzymes involved in DNA replication and repair can result in antiproliferative effects on cancer cells . Furthermore, the compound can induce oxidative stress by disrupting the balance of metal ions within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as antimicrobial and anticancer activities. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and metalloenzymes. The compound can affect metabolic flux by inhibiting enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . Additionally, it can alter metabolite levels by chelating metal ions that are essential cofactors for certain metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via metal ion transporters and can accumulate in specific tissues where it exerts its biological effects . Its distribution is influenced by its ability to chelate metal ions, which can affect its localization within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with metal ions and binding proteins. The compound can localize to specific organelles, such as the mitochondria and the nucleus, where it can exert its effects on cellular function . Post-translational modifications and targeting signals can also influence its localization and activity within cells.

Eigenschaften

IUPAC Name |

8-bromo-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLPEZFQNJXXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431503 | |

| Record name | 4-hydroxy-8-bromo-quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10174-71-7 | |

| Record name | 8-Bromo-4-hydroxy-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10174-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-hydroxy-8-bromo-quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)

![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)

![3-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1278109.png)